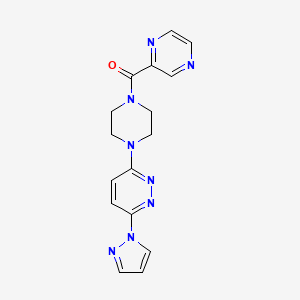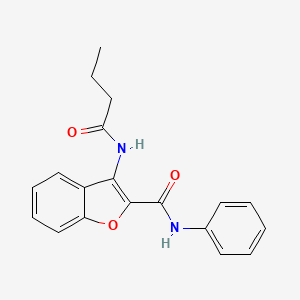
3-((1-(pyrazine-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((1-(pyrazine-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C20H22N6O2 and its molecular weight is 378.436. The purity is usually 95%.
BenchChem offers high-quality 3-((1-(pyrazine-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1-(pyrazine-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
The compound shares structural similarities with a group of novel derivatives, including 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, which have been synthesized and evaluated as antimicrobial agents. These compounds were obtained through spectroscopic analyses and characterized by their CN functional groups in IR and 13C NMR spectra, showcasing their potential in the field of antimicrobial research (Al‐Azmi & Mahmoud, 2020).
Heterocyclic Chemistry Innovations
Further research into the chemical domain of triazoles, such as the study on the synthesis of novel pyrazolyl-s-triazine derivatives, highlights the versatility of these compounds. The molecular structures of these derivatives, optimized using DFT/B3LYP methods and confirmed by X-ray single crystal diffraction, underline the intricate chemistry involved in their synthesis and the potential for broad applications in molecular design and pharmacology (Sharma et al., 2017).
Fluorescent Properties and Synthesis Methods
Another aspect of scientific research applications is evident in the study of ketone derivatives of propargylamines, which serve as synthetic equivalents for conjugated 2,4,1-enynones. These compounds, through interactions with arylhydrazines, yield products with notable fluorescent abilities, which could have implications for chemical sensors, molecular probes, and imaging technologies (Odin et al., 2022).
Biofilm and Enzyme Inhibitory Activities
Research into novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker has revealed potent bacterial biofilm and MurB enzyme inhibitory activities. These findings suggest potential applications in combating bacterial resistance and targeting specific bacterial enzymes, contributing to the development of new antibacterial strategies (Mekky & Sanad, 2020).
properties
IUPAC Name |
4-(2-methylphenyl)-3-[[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-14-4-2-3-5-17(14)26-18(23-24-20(26)28)12-15-6-10-25(11-7-15)19(27)16-13-21-8-9-22-16/h2-5,8-9,13,15H,6-7,10-12H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIRWFFNLVNNPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(pyrazine-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B2617813.png)
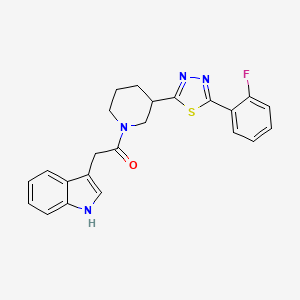
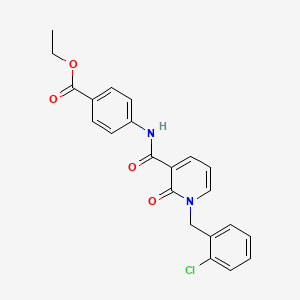

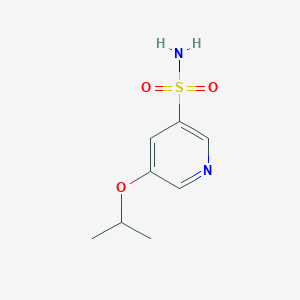
![N-(3,4-dichlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2617822.png)
![Ethyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2617823.png)
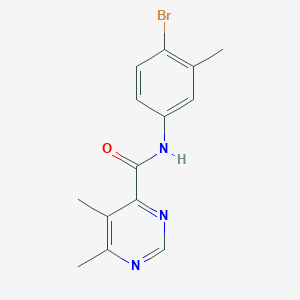
![4-[[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]methyl]pyridine](/img/structure/B2617826.png)
![4-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]benzonitrile](/img/structure/B2617828.png)
![N-(2,3-dimethylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2617829.png)
![2-(benzylthio)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2617831.png)
